

Spectroscopic Profile of 2-Fluoro-6-nitrobenzaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 2-Fluoro-6-nitrobenzaldehyde

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Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a comprehensive overview of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **2-Fluoro-6-nitrobenzaldehyde** (CAS: 1644-82-2). Due to the limited availability of fully assigned public experimental spectra for this specific compound, the data presented herein is based on established spectroscopic principles and analysis of structurally related molecules. This guide is intended to aid in the identification, characterization, and quality control of **2-Fluoro-6-nitrobenzaldehyde**.

Data Presentation: Predicted Spectral Data

The following tables summarize the expected quantitative data from ^1H NMR, ^{13}C NMR, IR, and MS analyses.

Table 1: Predicted ^1H NMR Spectroscopic Data (400 MHz, CDCl_3)

The ^1H NMR spectrum is predicted to show four distinct signals. The aldehydic proton will appear significantly downfield. The aromatic protons are deshielded by the electron-withdrawing nitro and fluoro groups, and their signals will be split by both homo- and heteronuclear coupling.

Signal Assignment (Proton)	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Aldehydic H	10.45 - 10.55	Singlet (s)	-
H-3	8.20 - 8.30	Doublet of doublets (dd)	$^3J(H,H) \approx 8.5$, $^4J(H,F) \approx 5.0$
H-4	7.85 - 7.95	Triplet of doublets (td)	$^3J(H,H) \approx 8.5$, $^5J(H,F) \approx 2.5$
H-5	7.75 - 7.85	Doublet of triplets (dt)	$^3J(H,H) \approx 8.5$, $^4J(H,H)$ & $^4J(H,F) \approx 1.0$

Table 2: Predicted ^{13}C NMR Spectroscopic Data (100 MHz, CDCl_3)

The ^{13}C NMR spectrum will display seven signals. The carbon attached to the fluorine atom will appear as a doublet with a large coupling constant. The carbonyl and nitro-substituted carbons will also be significantly downfield.

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C=O (Aldehyde)	187 - 190
C-2 (C-F)	160 - 164 (d, $^1J(\text{C},\text{F}) \approx 260\text{-}270$ Hz)
C-6 (C- NO_2)	151 - 154
C-4	137 - 139
C-1 (C-CHO)	132 - 134 (d, $^2J(\text{C},\text{F}) \approx 3\text{-}4$ Hz)
C-5	125 - 127
C-3	120 - 122 (d, $^3J(\text{C},\text{F}) \approx 3\text{-}4$ Hz)

Table 3: Predicted Fourier-Transform Infrared (FT-IR) Data

The IR spectrum will show characteristic absorption bands for the aldehyde, nitro, and aryl fluoride functional groups.

Predicted Wavenumber (cm ⁻¹)	Intensity	Vibration Type	Functional Group
3120 - 3080	Medium	C-H Stretch	Aromatic
2880 - 2860, 2780 - 2760	Medium	C-H Stretch (Fermi resonance doublet)	Aldehyde
1715 - 1705	Strong	C=O Stretch	Conjugated Aldehyde
1610 - 1590	Medium-Strong	C=C Stretch	Aromatic Ring
1540 - 1520	Strong	N-O Asymmetric Stretch	Nitro Group
1355 - 1345	Strong	N-O Symmetric Stretch	Nitro Group
1270 - 1240	Strong	C-F Stretch	Aryl Fluoride
850 - 800	Strong	C-H Out-of-Plane Bend	Aromatic

Table 4: Predicted Mass Spectrometry (MS) Fragmentation Data (Electron Ionization)

The mass spectrum will exhibit a molecular ion peak and characteristic fragments resulting from the loss of the aldehyde and nitro groups.

m/z (Mass-to-Charge Ratio)	Proposed Fragment Ion	Neutral Loss
169	$[\text{C}_7\text{H}_4\text{FNO}_3]^{+\cdot}$ (Molecular Ion, $[\text{M}]^{+\cdot}$)	-
168	$[\text{M} - \text{H}]^{+}$	$\text{H}\cdot$
140	$[\text{M} - \text{CHO}]^{+}$	$\cdot\text{CHO}$
123	$[\text{M} - \text{NO}_2]^{+}$	$\cdot\text{NO}_2$
95	$[\text{C}_6\text{H}_4\text{F}]^{+}$	$\text{CO}, \cdot\text{NO}_2$
75	$[\text{C}_5\text{H}_2\text{F}]^{+}$	$\text{CO}, \text{C}_2\text{H}_2$

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data for a solid sample like **2-Fluoro-6-nitrobenzaldehyde**.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 10-25 mg of the solid sample in approximately 0.7 mL of deuterated chloroform (CDCl_3) or deuterated dimethyl sulfoxide (DMSO-d_6) in a 5 mm NMR tube. Add tetramethylsilane (TMS) as an internal standard (δ 0.00).
- **Instrumentation:** A 400 MHz or higher field NMR spectrometer equipped with a broadband probe.
- ^1H NMR Acquisition:
 - **Technique:** Standard one-pulse experiment.
 - **Acquisition Parameters:** Spectral width of 12-16 ppm, relaxation delay of 2 s, 16-32 scans.
- $^{13}\text{C}\{^1\text{H}\}$ NMR Acquisition:
 - **Technique:** Proton-decoupled one-pulse experiment.

- Acquisition Parameters: Spectral width of 220-240 ppm, relaxation delay of 5 s, 1024 or more scans to achieve a good signal-to-noise ratio.
- ^{19}F NMR Acquisition:

- Technique: Proton-decoupled one-pulse experiment.
- Acquisition Parameters: A spectral width appropriate for aryl fluorides (e.g., -100 to -180 ppm), relaxation delay of 2 s, 64-128 scans. Referenced externally to CFCl_3 .

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: Use the Attenuated Total Reflectance (ATR) technique for solid samples. Place a small amount of the crystalline powder directly onto the ATR crystal (e.g., diamond).
- Instrumentation: An FT-IR spectrometer with an ATR accessory.
- Data Acquisition:
 - Collect a background spectrum of the clean, empty ATR crystal.
 - Apply consistent pressure to the sample using the ATR anvil to ensure good contact.
 - Acquire the sample spectrum over a range of $4000\text{-}400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} . Co-add 16 to 32 scans to improve data quality. The final spectrum should be presented in terms of transmittance or absorbance.

3. Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the sample in a volatile, GC-compatible solvent such as dichloromethane or ethyl acetate.
- Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
- GC Conditions:

- Column: A standard non-polar capillary column (e.g., 30 m x 0.25 mm, DB-5ms or equivalent).
- Carrier Gas: Helium at a constant flow of 1 mL/min.
- Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
- Injector: 250 °C, split mode (e.g., 50:1).
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Analyzer: Scan range of m/z 40-450.
 - Source Temperature: 230 °C.

Mandatory Visualization

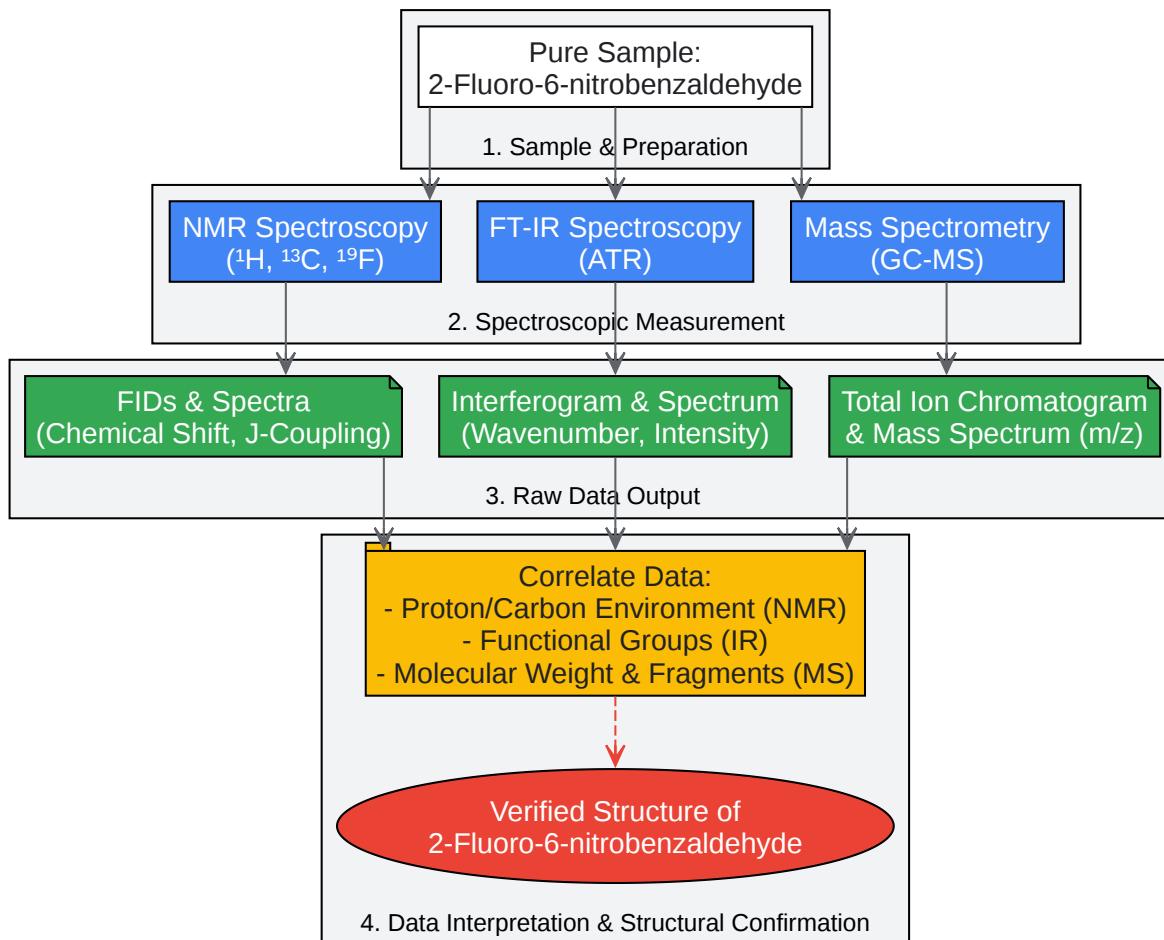


Figure 1: Logical Workflow for Spectroscopic Analysis

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Caption: A logical workflow for the complete spectroscopic characterization.

- To cite this document: BenchChem. [Spectroscopic Profile of 2-Fluoro-6-nitrobenzaldehyde: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b167507#spectral-data-nmr-ir-ms-of-2-fluoro-6-nitrobenzaldehyde>

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